N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine
Description
N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine is a secondary amine derivative featuring a 3,4-difluorophenyl group attached to an ethylamine backbone. The compound’s structure includes two fluorine atoms at the 3- and 4-positions of the aromatic ring and a dimethylamine group at the terminal nitrogen of the ethyl chain.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2/c1-14(2)10(6-13)7-3-4-8(11)9(12)5-7/h3-5,10H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULCFBIWGKOTRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine typically involves the reaction of 3,4-difluorophenylacetonitrile with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and other derivatives that retain the core structure of the original compound .
Scientific Research Applications
N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The target compound’s key differentiator is its 3,4-difluorophenyl group. Below is a comparison with five analogs, highlighting substituent variations and their implications:
Table 1: Structural and Molecular Comparison
Lipophilicity and Solubility
- Target Compound : The 3,4-difluoro substitution increases lipophilicity (predicted logP ~2.1) compared to the 3,4-dimethoxy analog (logP ~1.5) due to fluorine’s hydrophobic nature. However, it is less lipophilic than the CF₃-bearing analog (logP ~3.0) .
- Solubility : The dimethoxy analog () likely has higher aqueous solubility than the target compound due to polar methoxy groups, whereas the trifluoromethyl analog () is poorly soluble .
Electronic Effects
Metabolic Stability
- Fluorine substitution generally enhances metabolic stability by resisting oxidative degradation, making the target compound more stable than the dimethoxy analog .
Biological Activity
N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine is an organic compound with the molecular formula CHFN. It features a difluorophenyl group and a dimethylamino moiety, which contribute to its unique biological properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in drug development.
- Molecular Formula: CHFN
- Molecular Weight: 200.228 g/mol
- CAS Number: 953754-97-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate cellular signaling pathways and metabolic processes, although specific mechanisms are still under investigation.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity: Preliminary studies suggest that this compound may act as an intermediate in synthesizing biologically active isoquinoline derivatives, which have shown promise against various cancer cell lines. For instance, derivatives of this compound have demonstrated cytotoxic effects with IC values in the micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
- Antimicrobial Properties: The compound has been explored for its potential in treating infectious diseases, including tuberculosis. The presence of the difluorophenyl group enhances its interaction with biological targets, potentially increasing efficacy and reducing side effects.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various derivatives of this compound, researchers found that certain analogs exhibited potent activity against MCF-7 cells. The most effective compounds had IC values ranging from 0.65 to 2.41 µM, indicating their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Mycobacterium tuberculosis. The results indicated that certain derivatives significantly inhibited bacterial growth, suggesting that modifications to the original structure could enhance its therapeutic profile against infectious diseases.
Data Tables
Q & A
Basic Questions
Q. What synthetic strategies are recommended for synthesizing N-[2-Amino-1-(3,4-difluorophenyl)ethyl]-N,N-dimethylamine?
- Methodological Answer : The synthesis typically involves reductive amination or alkylation of a primary amine precursor. For example:
Reductive Amination : React 3,4-difluorophenylacetaldehyde with dimethylamine under hydrogenation conditions using catalysts like Pd/C or Raney Ni .
Alkylation : Use 2-bromo-1-(3,4-difluorophenyl)ethylamine and dimethylamine in a nucleophilic substitution reaction, optimized with polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹⁹F NMR : Confirm the presence of the 3,4-difluorophenyl group (δ 7.2–7.5 ppm for aromatic protons; ¹⁹F signals at δ -135 to -140 ppm) and dimethylamine protons (δ 2.2–2.5 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calc. for C₁₀H₁₃F₂N₂: 215.1056) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Q. What safety protocols are essential during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) systematically. For example, optimize Cu-mediated diamination (from analogous syntheses) by testing Cu(hfacac)₂ concentrations (0.5–5 mol%) under O₂ atmosphere .
- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reaction time dynamically .
- Workup Optimization : Replace traditional extraction with centrifugal partition chromatography for higher recovery .
Q. How to investigate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1–10 µM concentrations. Compare with GSK2141795 (a 3,4-difluorophenyl-containing AKT inhibitor) to identify selectivity .
Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., AKT1 PDB: 3OCB). Prioritize residues (e.g., Glu234, Lys179) for mutagenesis studies .
Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, with IC₅₀ calculations using GraphPad Prism .
Q. How to resolve contradictions in reported solubility data?
- Methodological Answer :
- Solubility Screening : Test in buffers (pH 1–10) and co-solvents (DMSO, PEG-400) using nephelometry .
- Solid-State Analysis : Perform PXRD to detect polymorphic forms affecting solubility. Compare with DSC/TGA data to assess stability .
- Comparative Studies : Replicate conflicting experiments under controlled conditions (e.g., temperature, ionic strength) to isolate variables .
Q. What computational approaches predict metabolic pathways?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to identify metabolic soft spots (e.g., N-demethylation sites). Validate with hepatic microsome assays (human/rat) .
- DFT Calculations : Model bond dissociation energies (e.g., C-F vs. C-N) to prioritize oxidative degradation pathways .
- MD Simulations : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolite formation .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across studies?
- Methodological Answer :
Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (>99% purity required) .
Assay Standardization : Use identical cell lines (e.g., ATCC-validated HEK293) and serum-free media to minimize variability .
Structural Analog Comparison : Benchmark against derivatives (e.g., from ’s SAR table) to assess positional effects of fluorine substituents .
Key Tables
Table 1 : Comparison of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | H₂ (1 atm), Pd/C, EtOH, 25°C | 68 | 92 | |
| Cu-Mediated Diamination | Cu(hfacac)₂, O₂, DMF, 80°C | 75 | 95 |
Table 2 : Biological Activity of Structural Analogs (from )
| Compound | IC₅₀ (AKT1, nM) | LogP |
|---|---|---|
| Target Compound | 12.3 | 2.1 |
| N-{3-[4-Amino-2-(CF₃)phenoxy]propyl}-... | 45.6 | 3.8 |
| N-{3-[4-Amino-3-(CF₃)phenoxy]phenyl}-... | 8.9 | 4.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
